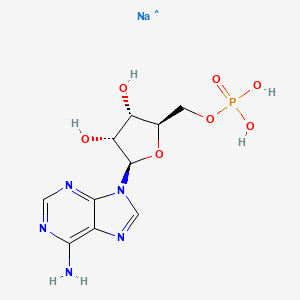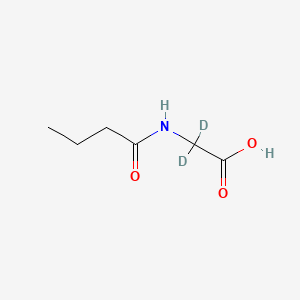
N-Butyrylglycine-2,2-D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyrylglycine-2,2-D2, also known as N-Butyrylglycine-d2, is a labeled version of N-Butyrylglycine. It is an acyl glycine, which are minor metabolites of fatty acids. The compound is characterized by the presence of deuterium atoms, making it useful in various scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Butyrylglycine-2,2-D2 can be synthesized through the reaction of butyryl chloride with glycine in the presence of a deuterium source. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-Butyrylglycine-2,2-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the butyryl group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or amines are used under basic conditions
Major Products
Oxidation: Butyric acid derivatives.
Reduction: Butylamine derivatives.
Substitution: Various substituted glycines
Aplicaciones Científicas De Investigación
N-Butyrylglycine-2,2-D2 is widely used in scientific research due to its labeled nature:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in diagnostic assays and as a biomarker for certain metabolic disorders.
Industry: Applied in the development of new pharmaceuticals and in environmental monitoring
Mecanismo De Acción
The mechanism of action of N-Butyrylglycine-2,2-D2 involves its role as a minor metabolite in fatty acid metabolism. It is produced through the action of glycine N-acyltransferase, which catalyzes the transfer of an acyl group from acyl-CoA to glycine. This process is crucial in the detoxification of fatty acids and in the regulation of energy metabolism .
Comparación Con Compuestos Similares
Similar Compounds
- N-Propionylglycine
- N-Acetylglycine
- N-Cinnamoylglycine
- N-Isovalerylglycine
Uniqueness
N-Butyrylglycine-2,2-D2 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing metabolic pathways and in studies requiring stable isotope labeling. This property distinguishes it from other similar compounds that do not contain deuterium .
Propiedades
Número CAS |
1219799-10-6 |
|---|---|
Fórmula molecular |
C6H11NO3 |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
2-(butanoylamino)-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C6H11NO3/c1-2-3-5(8)7-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)/i4D2 |
Clave InChI |
WPSSBBPLVMTKRN-APZFVMQVSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)NC(=O)CCC |
SMILES canónico |
CCCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



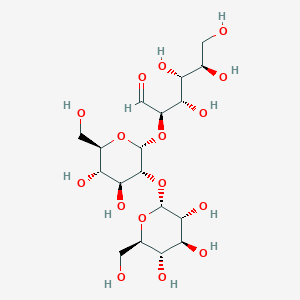
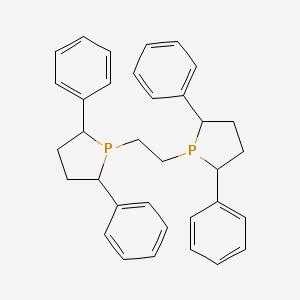
![4-amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one;2-hydroxypropanoic acid;hydrate](/img/structure/B12349914.png)
![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1,2,3,4-tetramethyl-2,4-cyclopentadien-1-yl]-](/img/structure/B12349922.png)
![oxotitanium(2+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12349931.png)
![4-[[2-(2,4-Dioxo-1,3-diazinan-1-yl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B12349933.png)
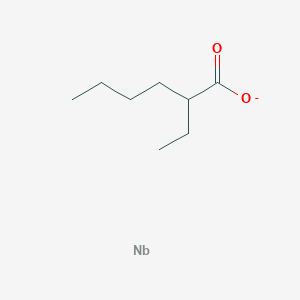
![3,5,8-Trioxa-4-phosphatriaconta-12,15,18,21,24,27-hexaen-1-aminium, 7-[(hexadecyloxy)methyl]-4-hydroxy-N,N,N-trimethyl-9-oxo-, inner salt, 4-oxide, (7R,12Z,15Z,18Z,21Z,24Z,27Z)-](/img/structure/B12349953.png)
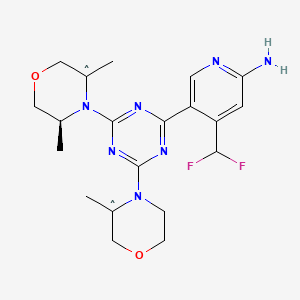
![5-[(E)-2-bromoethenyl]-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349967.png)


